molecular formula C9H10O3 B135726 2,5-Dimethoxybenzaldehyde CAS No. 93-02-7

2,5-Dimethoxybenzaldehyde

Cat. No. B135726
CAS RN: 93-02-7
M. Wt: 166.17 g/mol
InChI Key: AFUKNJHPZAVHGQ-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzaldehyde is a chemical compound that serves as a valuable intermediate for the synthesis of various drugs. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2nd and 5th positions, respectively, and an aldehyde group at the 1st position. This compound is of interest due to its potential applications in pharmaceuticals and its role in organic synthesis.

Synthesis Analysis

The synthesis of 2,5-dimethoxybenzaldehyde has been approached through different methods. One method involves the Reimer-Tiemann reaction and subsequent methoxylation using dimethyl sulfate, starting from p-methoxyphenol. The use of polye thene glycel 10 000 (PEG 10 000) as a phase transfer catalyst in the Reimer-Tiemann reaction has been shown to improve the yield and quality of the product, with an overall yield reaching 68% . Another synthesis route reported the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal, which is a key step in producing 2,5-dialkyl-1,3-dimethoxybenzenes via the corresponding 4-alkyl-3,5-dimethoxybenzaldehydes .

Molecular Structure Analysis

The molecular structure of 2,5-dimethoxybenzaldehyde has been studied using various analytical techniques. Density functional theory (DFT) was employed to examine the favored conformers of the compound through sp2–sp2 single rotation. X-ray diffraction (XRD) analysis revealed that the exo-isomer is structurally favored and kinetically preferred. The study also included docking against 1BNA DNA to elucidate binding ability, and the results were in good agreement with the Hirshfeld surface analysis calculations .

Chemical Reactions Analysis

2,5-Dimethoxybenzaldehyde participates in various chemical reactions due to its aldehyde functional group. It has been used as a starting material for the synthesis of compounds like 2,5-dimethoxy-β-nitro-4-propylthiostyrene through a series of reactions including bromination, substitution, and condensation . Additionally, it reacts with 4-aminobenzohydrazide to form (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide, a compound with potential Non-Linear Optical (NLO) properties and electronic stability as indicated by HOMO-LUMO analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethoxybenzaldehyde have been characterized through various techniques. The thermal behavior was evaluated using thermogravimetric–derivative thermogravimetric analysis, indicating stability up to 95 °C. The molecular electrostatic potential, Mulliken and natural population analysis charges, frontier molecular orbitals (HOMO/LUMO), and global reactivity descriptors were determined, providing insight into the compound's reactivity and stability. Experimental UV–Vis, optical energy gap, FTIR, and 1H-NMR data were compared with computed electronic calculations, confirming the compound's properties .

Scientific Research Applications

Conformational Analysis and Molecular Interactions

  • The exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde was investigated using density functional theory (DFT), revealing the structural preference for the exo-isomer. This study also analyzed its binding ability with DNA, thermal behavior, and various quantum parameters (Al‐Zaqri et al., 2020).

Synthesis and Production

  • A novel method for synthesizing 2,5-dimethoxybenzaldehyde was explored, using Reimer-Tiemann reaction and methoxylation, achieving an improved yield and quality (Chen Zhi, 2002).

Structural and Electronic Properties

  • An investigation into the charge density of 2,5-dimethoxybenzaldehyde thiosemicarbazone provided insights into the extent of π-delocalization in the molecule, contributing to a deeper understanding of its molecular properties (Farrugia & Khalaji, 2011).

Application in Drug Synthesis

  • 2,5-Dimethoxybenzaldehyde was used as a starting material in the synthesis of a novel chemical entity designed for treating hyperproliferative disorders and cancer, highlighting its role in pharmaceutical research (Kucerovy et al., 1997).

Optical Properties and Applications

  • The optical absorption spectra of metal complexes involving 2,5-dimethoxybenzaldehyde were studied, showing potential applications in optical technologies (Mekkey et al., 2020).

Fluorescent Probes

  • 2,5-Dimethoxybenzaldehyde thiosemicarbazone was developed as a selective fluorescent chemosensor for mercury and iodide ions in aqueous solutions, indicating its potential in environmental monitoring (Chen et al., 2014).

Safety And Hazards

2,5-Dimethoxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

The literature reports on the synthesis and applications of Schiff bases originating from 2,5-dimethoxybenzaldehyde are scanty . Therefore, future research could focus on exploring more applications of this compound, especially in the field of organic synthesis .

properties

IUPAC Name

2,5-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-6H,1-2H3
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InChI Key

AFUKNJHPZAVHGQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC(=C(C=C1)OC)C=O
Source PubChem
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID5052620
Record name 2,5-Dimethoxybenzaldehyde
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Molecular Weight

166.17 g/mol
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Physical Description

Off-white or yellow crystalline solid; [Alfa Aesar MSDS]
Record name 2,5-Dimethoxybenzaldehyde
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Vapor Pressure

0.01 [mmHg]
Record name 2,5-Dimethoxybenzaldehyde
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Product Name

2,5-Dimethoxybenzaldehyde

CAS RN

93-02-7
Record name 2,5-Dimethoxybenzaldehyde
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Record name Benzaldehyde, 2,5-dimethoxy-
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Record name 2,5-DIMETHOXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

As discussed above, the present invention provides a process for preparing 2,5-dimethoxy benzaldehyde comprising the steps of: (a) reacting a 2-hydroxy-5-methoxy benzaldehyde with a metal hydroxide to produce a reaction mixture comprising a metal salt of 2-hydroxy-5-methoxy benzaldehyde; (b) separating the metal salt of 2-hydroxy-5-methoxy benzaldehyde from the reaction mixture of step (a) to obtain an at least substantially pure metal salt of 2-hydroxy-5-methoxy benzaldehyde; and (c) alkylating the metal salt of 2-hydroxy-5-methoxy benzaldehyde of step (b) with dimethylsulfate to produce 2,5-dimethoxy benzaldehyde.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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